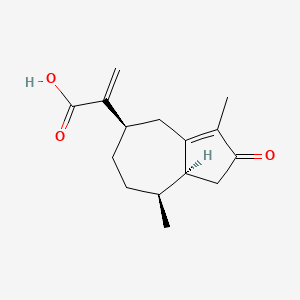
UDP-N-acetyl-alpha-D-mannosamine(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine diphosphate N-acetylmannosamine is a nucleotide sugar involved in the biosynthesis of sialic acids. Sialic acids are essential components of glycoproteins and glycolipids, playing crucial roles in cellular communication, immune response, and pathogen recognition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Uridine diphosphate N-acetylmannosamine is synthesized from uridine diphosphate N-acetylglucosamine through the action of the enzyme uridine diphosphate N-acetylglucosamine 2-epimerase . This enzyme catalyzes the reversible epimerization at the C-2 position of uridine diphosphate N-acetylglucosamine to form UDP-N-acetyl-alpha-D-mannosamine(2-) .
Industrial Production Methods
Industrial production of UDP-N-acetyl-alpha-D-mannosamine(2-) typically involves microbial fermentation processes. Specific strains of bacteria, such as Bacillus subtilis, are used to produce the necessary enzymes for the conversion of uridine diphosphate N-acetylglucosamine to UDP-N-acetyl-alpha-D-mannosamine(2-) .
Análisis De Reacciones Químicas
Types of Reactions
Uridine diphosphate N-acetylmannosamine undergoes various chemical reactions, including:
Epimerization: Catalyzed by uridine diphosphate N-acetylglucosamine 2-epimerase.
Phosphorylation: Conversion to N-acetylmannosamine-6-phosphate by N-acetylmannosamine kinase.
Common Reagents and Conditions
Epimerization: Requires uridine diphosphate N-acetylglucosamine 2-epimerase and appropriate buffer conditions.
Phosphorylation: Utilizes N-acetylmannosamine kinase and adenosine triphosphate (ATP) as a phosphate donor.
Major Products Formed
N-acetylmannosamine-6-phosphate: Formed from the phosphorylation of UDP-N-acetyl-alpha-D-mannosamine(2-).
Aplicaciones Científicas De Investigación
Uridine diphosphate N-acetylmannosamine has several scientific research applications:
Mecanismo De Acción
Uridine diphosphate N-acetylmannosamine exerts its effects through its role as a precursor in the biosynthesis of sialic acids. The compound is converted to N-acetylmannosamine-6-phosphate by N-acetylmannosamine kinase, which is then further processed to produce sialic acids . These sialic acids are incorporated into glycoproteins and glycolipids, influencing cellular communication, immune response, and pathogen recognition .
Comparación Con Compuestos Similares
Similar Compounds
Uridine diphosphate N-acetylglucosamine: The precursor to UDP-N-acetyl-alpha-D-mannosamine(2-) in the biosynthesis pathway.
N-acetylmannosamine-6-phosphate: The phosphorylated form of UDP-N-acetyl-alpha-D-mannosamine(2-).
N-acetylneuraminic acid: A sialic acid derivative produced from UDP-N-acetyl-alpha-D-mannosamine(2-).
Uniqueness
Uridine diphosphate N-acetylmannosamine is unique in its specific role as an intermediate in the biosynthesis of sialic acids. Its conversion from uridine diphosphate N-acetylglucosamine and subsequent phosphorylation to N-acetylmannosamine-6-phosphate are critical steps in the production of sialic acids, which are essential for various biological functions .
Propiedades
Fórmula molecular |
C17H25N3O17P2-2 |
|---|---|
Peso molecular |
605.3 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/p-2/t7-,8-,10+,11-,12-,13-,14-,15-,16-/m1/s1 |
Clave InChI |
LFTYTUAZOPRMMI-ZYQOOJPVSA-L |
SMILES isomérico |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Sinónimos |
UDP-ManNAc uridine diphosphate N-acetylmannosamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262604.png)

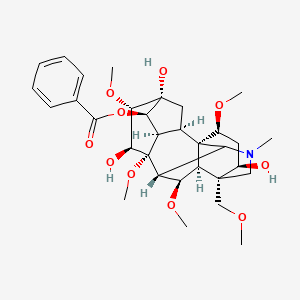
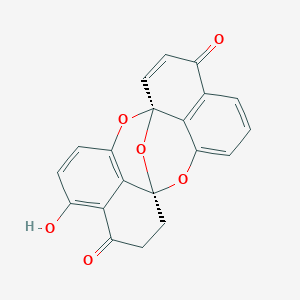
![alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->6)]-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-alpha-D-GlcNAc(PP-Dol)](/img/structure/B1262609.png)

![(1S,2R,3S,6S,9S,11R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1262612.png)
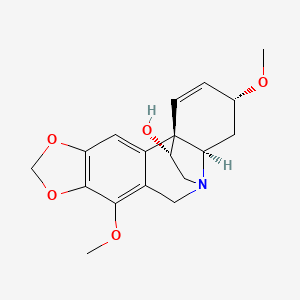
![(2Z,6E)-7-[(5R,5aR,6S,8aS)-3-(methoxycarbonylamino)-6-methyl-4-oxo-5a,6,7,8,8a,9-hexahydro-5H-cyclopenta[g]thiochromen-5-yl]-3-methylhepta-2,6-dienoic acid](/img/structure/B1262614.png)
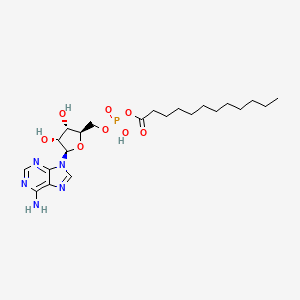
![2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1262616.png)


